

Overcoming Viloxazine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KB 5666

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Viloxazine Solubility: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with viloxazine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of viloxazine?

A1: The solubility of viloxazine is highly dependent on its form (free base vs. salt) and the pH of the solution. The hydrochloride (HCl) salt is significantly more water-soluble than the free base. Viloxazine hydrochloride has an aqueous solubility of 78 mg/mL at 37°C.[1][2] It is considered soluble in water and in aqueous solutions with a pH of 9.5 or lower.[3][4] In contrast, the calculated intrinsic solubility of the viloxazine free base is much lower, at 2.3 mg/mL.[1]

Q2: My viloxazine hydrochloride is not dissolving in a neutral buffer (e.g., PBS at pH 7.4). What is the likely cause?

A2: While viloxazine HCl is generally soluble in aqueous solutions, its solubility can be influenced by its pKa, which is approximately 8.2-8.5.[1][5] At a pH close to its pKa, a significant portion of the compound will be in the less soluble free base form. If you observe poor solubility in a neutral buffer, it may be due to the equilibrium shifting towards the free base.

Additionally, the presence of common ions, such as chloride from other salts in the buffer, can decrease the solubility of viloxazine HCl.[1][2]

Q3: How can I enhance the solubility of viloxazine for my experiments?

A3: There are several effective methods:

- **pH Adjustment:** The most common method is to lower the pH of your aqueous solution. Viloxazine hydrochloride is highly soluble in acidic conditions (e.g., 0.1N HCl) and remains soluble up to pH 9.5.[3][4] Lowering the pH ensures the molecule remains in its protonated, more soluble, salt form.
- **Use of Organic Solvents:** For preparing concentrated stock solutions, organic solvents can be used. Viloxazine HCl is soluble in DMSO at approximately 2 mg/mL. It is sparingly soluble in methanol and very slightly soluble in acetonitrile and isopropyl alcohol.[3][4]
- **Co-solvent Systems:** Incorporating co-solvents can enhance the solubility of poorly soluble drugs in a formulation.[6]

Q4: My viloxazine precipitated out of the solution after I diluted my organic stock into an aqueous buffer. How can this be avoided?

A4: This is a common issue known as "precipitation upon dilution." It occurs when a drug dissolved in a high concentration in an organic solvent is diluted into an aqueous buffer where its solubility is much lower. To avoid this, dilute the organic stock solution into the aqueous buffer slowly while vortexing or stirring vigorously. It is also crucial to ensure the final concentration in the aqueous medium does not exceed the maximum solubility of viloxazine at that specific pH and temperature.[7]

Q5: What is the recommended way to prepare and store a viloxazine stock solution?

A5: For aqueous experiments, preparing a stock solution in an acidic buffer (e.g., pH < 6.0) is a reliable method. Alternatively, a stock solution can be prepared in DMSO. When using an organic solvent, it's important to ensure the final concentration of the solvent in your experiment is minimal to avoid physiological effects.[7] Aqueous solutions should ideally be prepared fresh; it is not recommended to store aqueous solutions for more than one day.[7]

Data Presentation

Table 1: Physicochemical Properties of Viloxazine

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₉ NO ₃	[8][9]
Molecular Weight	237.29 g/mol (base)	[8]
273.8 g/mol (HCl salt)	[3]	
pKa (Strongest Basic)	8.19 - 8.47	[1][5]
LogP	1.10 - 1.71	[1][5][10]

Table 2: Solubility of Viloxazine Hydrochloride

Solvent / Medium	Solubility	Temperature	Source(s)
Water	78 mg/mL	37°C	[1][2]
Aqueous Solutions (pH ≤ 9.5)	Soluble	Not Specified	[3][4]
0.1N HCl	Soluble	Not Specified	[3][4]
DMSO	2 mg/mL	Not Specified	
Methanol	Sparingly Soluble	Not Specified	[3][4]
Acetonitrile	Very Slightly Soluble	Not Specified	[3][4][7]
Isopropyl Alcohol	Very Slightly Soluble	Not Specified	[3][4]
Ethyl Acetate	Practically Insoluble	Not Specified	[3][4]

Experimental Protocols

Protocol 1: Preparation of Viloxazine HCl Stock Solution via pH Adjustment

- Objective: To prepare a 10 mg/mL stock solution of viloxazine HCl in an aqueous buffer.

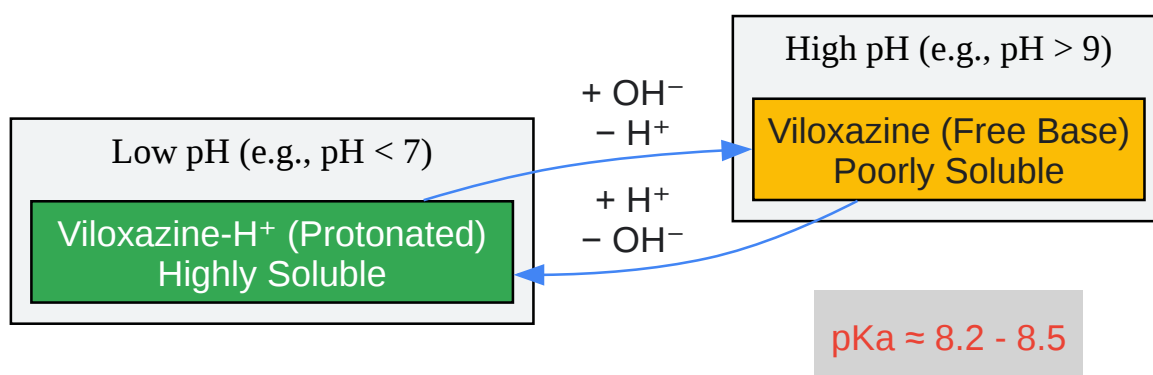
- Materials: Viloxazine HCl powder, 0.1 M Citrate Buffer (pH 4.0), volumetric flask, magnetic stirrer, and pH meter.
- Procedure:
 1. Weigh the desired amount of viloxazine HCl powder. For a 10 mL solution, weigh 100 mg.
 2. Add approximately 8 mL of 0.1 M Citrate Buffer (pH 4.0) to a 10 mL volumetric flask.
 3. Slowly add the viloxazine HCl powder to the flask while stirring.
 4. Continue stirring until the powder is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to expedite dissolution if necessary.
 5. Once dissolved, add the citrate buffer to bring the final volume to 10 mL.
 6. Confirm the final pH of the solution. If necessary, adjust with a small amount of 0.1 M citric acid or 0.1 M sodium citrate.
 7. Sterile filter the solution through a 0.22 µm filter if required for biological experiments. Prepare fresh for best results.

Protocol 2: Preparation of Viloxazine HCl Stock Solution in DMSO

- Objective: To prepare a 2 mg/mL stock solution of viloxazine HCl in DMSO.
- Materials: Viloxazine HCl powder, anhydrous DMSO, sterile microcentrifuge tubes.
- Procedure:
 1. Weigh 2 mg of viloxazine HCl powder and place it in a sterile microcentrifuge tube.
 2. Add 1 mL of anhydrous DMSO to the tube.
 3. Vortex the tube vigorously until the compound is completely dissolved. Gentle warming or sonication may be required.

4. For experimental use, dilute this stock solution into your aqueous medium dropwise while vortexing to prevent precipitation. Ensure the final DMSO concentration is non-toxic to your experimental system (typically <0.5%).

Visualizations



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